1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrazole moiety and a chlorinated methylphenyl group, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole core, which can be synthesized via the reaction of hydrazine with an appropriate β-diketone The next step involves the formation of the piperazine ring, which is then coupled with the pyrazole derivative under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group, which can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has been investigated for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is explored for its therapeutic potential. Studies have shown that it may exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(5-Chloro-2-methylphenyl)-4-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine
Uniqueness
Compared to similar compounds, 1-(5-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacological activity and chemical behavior, making it a distinct compound of interest in various research fields.
Properties
Molecular Formula |
C23H25ClN4O2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C23H25ClN4O2/c1-3-30-19-8-5-17(6-9-19)20-15-21(26-25-20)23(29)28-12-10-27(11-13-28)22-14-18(24)7-4-16(22)2/h4-9,14-15H,3,10-13H2,1-2H3,(H,25,26) |
InChI Key |
DRFIDKIHUDLECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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